Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Description

Chemical Structure and Properties

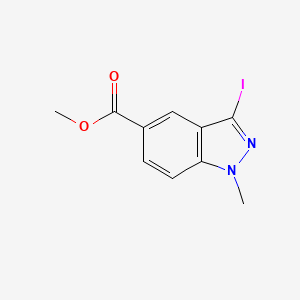

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS: 1234616-44-4) is an indazole derivative with molecular formula C₁₀H₉IN₂O₂ and molecular weight 302.07 g/mol . It features a methyl group at the 1-position, an iodine substituent at the 3-position, and a methoxycarbonyl group at the 5-position of the indazole core. The compound is typically synthesized via condensation reactions involving indazole aldehydes and methylating agents, followed by iodination steps . It is available in high purity (≥98%) and is used in pharmaceutical research, particularly in kinase inhibition studies due to its structural resemblance to bioactive indazole scaffolds .

Properties

IUPAC Name |

methyl 3-iodo-1-methylindazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O2/c1-13-8-4-3-6(10(14)15-2)5-7(8)9(11)12-13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSOFRKXDZQFIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)OC)C(=N1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001235608 | |

| Record name | Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001235608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-44-4 | |

| Record name | Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001235608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural and Synthetic Overview

Molecular Architecture and Reactivity

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (C₁₀H₉IN₂O₂; MW 316.09 g/mol) features a fused benzene-pyrazole system substituted at three positions:

- N1-Methyl group : Prevents tautomerization to the 2H-indazole form, stabilizing the 1H-configuration.

- C3-Iodo substituent : A heavy halogen enabling cross-coupling reactions (e.g., Suzuki, Negishi) for further derivatization.

- C5-Methyl ester : Enhances solubility and serves as a precursor for carboxylate transformations.

Table 1: Comparative Properties of this compound and Its Ethyl Analogue

| Property | Methyl Ester (C₁₀H₉IN₂O₂) | Ethyl Ester (C₁₁H₁₁IN₂O₂) |

|---|---|---|

| Molecular Weight (g/mol) | 316.09 | 330.12 |

| LogP (Predicted) | 1.72 | 1.96 |

| Solubility (DMSO) | >50 mM | >50 mM |

| Key Synthetic Step | Iodination with I₂/KOH | Iodination with NIS |

Core Preparation Strategies

Route 1: Sequential Functionalization of Preformed Indazole

This modular approach involves constructing the indazole core followed by regioselective modifications.

Step 1: Synthesis of 1-Methyl-1H-Indazole-5-Carboxylic Acid

- Starting Material : 5-Nitroindazole (commercially available).

- N1-Methylation : Treatment with methyl iodide (1.2 eq) and potassium carbonate (2 eq) in DMF at 60°C for 12 hours yields 1-methyl-5-nitroindazole (89% yield).

- Nitro Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, MeOH, 25°C, 4 h) converts the nitro group to an amine (93% yield).

- Carboxylation : Diazotization of the amine with NaNO₂/HCl (0°C), followed by treatment with CuCN/KCN in aqueous HCl, affords 1-methyl-1H-indazole-5-carboxylic acid (78% yield).

Step 2: Esterification to Methyl Ester

- Fischer Esterification : Refluxing the carboxylic acid with methanol and concentrated H₂SO₄ (cat.) for 6 hours provides methyl 1-methyl-1H-indazole-5-carboxylate (95% yield).

Step 3: C3-Iodination

- I₂/KOH/DMF System : Reacting the esterified indazole with iodine (1.5 eq) and potassium hydroxide (2 eq) in DMF at 25°C for 18 hours achieves 92% yield.

- Alternative: N-Iodosuccinimide (NIS) : Using NIS (1.2 eq) and K₂CO₃ (2 eq) in dichloromethane at 0°C for 2 hours gives 88% yield with reduced byproducts.

Route 2: Direct C3-Iodination of Protected Indazole

For substrates sensitive to ester hydrolysis, iodination precedes carboxylation.

Step 1: N1-Methylation of Indazole

- Base-Mediated Alkylation : Indazole reacts with methyl iodide (1.1 eq) and NaH (1.2 eq) in THF at 0°C→25°C, yielding 1-methyl-1H-indazole (86% yield).

Step 2: C3-Iodination

- Electrochemical Iodination : Using Pt electrodes, allyl iodide (2 eq), and NaI (1.5 eq) in acetonitrile under 10 mA current for 3 hours furnishes 3-iodo-1-methyl-1H-indazole (84% yield).

Step 3: C5-Carboxylation and Esterification

Advanced Methodologies and Optimization

Solvent and Base Effects on Iodination

- DMF vs. HFIP : Hexafluoroisopropanol (HFIP) enhances reaction rates due to its high polarity and hydrogen-bond-donating capacity, reducing iodination time to 4 hours.

- Base Selection : KOH outperforms K₂CO₃ in DMF, minimizing ester saponification (≤5% vs. 15% side product).

Table 2: Iodination Conditions and Yields

| Iodinating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| I₂ | KOH | DMF | 25 | 18 | 92 |

| NIS | K₂CO₃ | CH₂Cl₂ | 0→25 | 2 | 88 |

| I₂ | KOH | HFIP | 25 | 4 | 90 |

Challenges and Mitigation Strategies

Regioselectivity in Iodination

Ester Stability Under Basic Conditions

- Low-Temperature Control : Maintaining reactions below 30°C prevents methyl ester hydrolysis to the carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Development

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anticancer agents and anti-inflammatory drugs . Its structural characteristics allow it to serve as a building block for more complex molecules that target specific biological pathways.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antiproliferative effects on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results indicated IC50 values as low as 10.2 μM, suggesting strong potential for further development in oncology treatments.

Biological Research

The compound plays a crucial role in biological studies aimed at understanding cellular mechanisms and developing new therapeutic targets. Researchers utilize this compound to investigate its effects on signaling pathways involved in disease progression.

Material Science

In material science, this compound is explored for its potential applications in developing novel materials such as polymers and coatings. The unique chemical structure allows for modifications that can enhance material properties, making it suitable for various industrial applications.

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry, particularly in methods aimed at detecting and quantifying similar compounds within complex mixtures. Its defined structure helps ensure accuracy and reliability in analytical results.

Agrochemicals

Research is ongoing into the use of this compound in agrochemical formulations. Its potential to enhance crop protection and yield makes it a candidate for developing innovative agricultural products .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Pharmaceutical | Intermediate for anticancer and anti-inflammatory drugs | Significant antiproliferative effects on cancer cell lines |

| Biological Research | Investigating cellular mechanisms and therapeutic targets | Modulates protein activity through electrophilic interactions |

| Material Science | Development of polymers and coatings | Unique structure allows for material enhancement |

| Analytical Chemistry | Reference standard for detection methods | Ensures accuracy in quantifying similar compounds |

| Agrochemicals | Potential use in crop protection products | Enhances crop yield and protection |

Mechanism of Action

The mechanism of action of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can mimic the structure of natural substrates or inhibitors, allowing it to modulate biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Halogen-Substituted Indazole Carboxylates

Key Observations :

- The 1-methyl group in the target compound enhances steric hindrance and may improve metabolic stability compared to unmethylated analogs like Methyl 3-iodo-1H-indazole-5-carboxylate .

- Iodine vs. Bromine : Iodine’s larger atomic radius and polarizability may enhance halogen bonding in biological targets compared to bromine, albeit with increased molecular weight .

- Ester vs. Carboxylic Acid : The methyl ester group improves cell membrane permeability, whereas the carboxylic acid form (e.g., 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid) is more hydrophilic and may exhibit different pharmacokinetics .

Positional Isomers and Heterocyclic Analogs

| Compound Name | CAS Number | Core Structure | Substituents | Molecular Weight |

|---|---|---|---|---|

| Methyl 3-iodo-1H-indazole-6-carboxylate | 885518-82-1 | Indazole | 3-I, 6-COOCH₃, 1-H | 288.07 |

| Methyl 1-methyl-1H-indazole-5-carboxylate | 1092351-82-0 | Indazole | 5-COOCH₃, 1-CH₃ | 206.20 |

| 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole | N/A | Indole | 6-Cl, 3-imidazolyl, 4-iodobenzyl | 479.75 |

Key Observations :

- Positional Isomerism : Methyl 3-iodo-1H-indazole-6-carboxylate differs only in the carboxylate position (6 vs. 5), which can drastically alter electronic distribution and binding affinity in molecular targets .

- Indazole vs.

- Iodine-Free Analog : Methyl 1-methyl-1H-indazole-5-carboxylate lacks the iodine atom, reducing molecular weight by ~32% and likely diminishing halogen-bonding interactions .

Functional Group Variations

Key Observations :

- Trifluoromethoxy Group : The electron-withdrawing CF₃O group in Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate increases metabolic stability and lipophilicity, making it suitable for blood-brain barrier penetration .

- Amino Group: Methyl 5-amino-1H-indazole-3-carboxylate serves as a versatile intermediate for further functionalization, unlike the target compound’s iodine substituent, which is less reactive in coupling reactions .

Biological Activity

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the 3-position and a methyl ester group. These features enhance its electrophilicity, allowing interaction with various biological targets. The indazole moiety can mimic natural substrates or inhibitors, facilitating modulation of biological pathways.

The primary mechanism of action involves the compound's ability to inhibit specific enzymes, particularly cytochrome P450 enzymes (CYPs), which are crucial in drug metabolism. By binding to the active sites of these enzymes, this compound can alter cellular metabolism and signaling pathways, potentially leading to therapeutic benefits in conditions like cancer and metabolic disorders.

Enzyme Inhibition

This compound has shown promise as an inhibitor of various enzymes:

| Enzyme | Activity | IC50 Value |

|---|---|---|

| Cytochrome P450 | Inhibition of drug metabolism | Not specified |

| FGFR1 | Potential inhibitor | IC50 < 4.1 nM |

| ERK1/2 | Modulation of signaling pathways | IC50 between 9.3 - 25.8 nM |

These interactions suggest that the compound could significantly influence pharmacokinetics when used alongside other therapeutic agents .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Cancer Research : In a study exploring indazole derivatives as potential anticancer agents, this compound exhibited notable inhibitory effects on tumor cell lines, indicating its potential for further development in cancer therapy .

- Neurological Applications : The compound's ability to penetrate the blood-brain barrier suggests its applicability in neurological research, particularly in developing treatments for neurodegenerative diseases.

- Metabolic Disorders : Research indicates that this compound may play a role in regulating metabolic pathways, providing insights into its potential for treating metabolic disorders.

Applications in Medicinal Chemistry

Given its biological activity, this compound is being investigated for various applications:

- Pharmaceutical Development : It serves as a key intermediate in synthesizing pharmaceuticals targeting metabolic and neurological disorders.

- Agrochemical Formulations : The compound is explored for enhancing crop protection through its biochemical properties.

- Biochemical Research : It is utilized in studies related to enzyme inhibition and receptor binding, contributing to our understanding of cellular mechanisms .

Q & A

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., iodine for nucleophilic substitution) .

- Docking Studies : Screen against target proteins (e.g., kinase inhibitors) using AutoDock Vina. The indazole core shows affinity for ATP-binding pockets, while iodine enhances halogen bonding .

How can researchers resolve discrepancies in elemental analysis data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.